

Application Note: HPLC Method for the Quantification of Deferasirox in Human Plasma

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Compound of Interest

Compound Name: Deferasirox (Fe³⁺ chelate)

Cat. No.: B15566941

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Introduction

Deferasirox is an orally administered iron chelator used to treat chronic iron overload in patients receiving long-term blood transfusions.[1] Therapeutic drug monitoring (TDM) and pharmacokinetic studies are crucial for optimizing dosage and minimizing potential side effects. This application note provides a detailed protocol for a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of Deferasirox in human plasma samples. The method is suitable for clinical research, bioequivalence studies, and routine therapeutic monitoring.[2][3]

Principle

This method employs a simple protein precipitation technique to extract Deferasirox and an internal standard (IS) from human plasma.[2][4] The processed sample is then injected into a reverse-phase HPLC system. Chromatographic separation is achieved on a C18 column with a mobile phase consisting of an acidic buffer and an organic solvent.[4][5] Deferasirox is quantified using a UV detector at a wavelength where the analyte exhibits maximum absorbance.[2]

Materials and Reagents

- Standards: Deferasirox reference standard, Erlotinib (Internal Standard).[2][6]
- Solvents: HPLC grade Acetonitrile, HPLC grade Methanol, HPLC grade water.
- Reagents: Orthophosphoric acid, Formic acid (analytical grade).
- Plasma: Drug-free human plasma (K2EDTA as anticoagulant).[7]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The specific conditions are summarized in the table below.

Parameter	Specification
HPLC System	Agilent 1200 series or equivalent
Column	C18 Reverse Phase (e.g., Symmetry® C18, 75 x 4.6 mm, 5 µm)[2][6]
Mobile Phase	A: 0.3% Orthophosphoric acid in water (pH adjusted to 3.0)[2][6] B: 0.1% Formic acid in Acetonitrile[2][6]
Elution Mode	Isocratic or Gradient (Method-specific)
Flow Rate	1.0 mL/min[1]
Injection Volume	20 µL
Column Temperature	Ambient or 35°C[5]
Detector	UV-Vis Detector
Detection Wavelength	295 - 299 nm[2][4]
Internal Standard	Erlotinib[2][6]
Run Time	Approximately 8-10 minutes[4]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

- Deferasirox Stock Solution (1 mg/mL): Accurately weigh 10 mg of Deferasirox reference standard and dissolve it in 10 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Erlotinib and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Deferasirox stock solution with a mixture of methanol and water (50:50 v/v) to create calibration standards.
- Spiked Calibration Standards: Prepare calibration standards in plasma by spiking 95 μ L of drug-free plasma with 5 μ L of the appropriate working standard solution to achieve the desired concentration range (e.g., 0.25–70.00 μ g/mL).[2][6]

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

- Pipette 500 μ L of the plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.[4]
- Add a specified amount of the internal standard (e.g., Erlotinib).[2]
- Add 1.0 mL of ice-cold acetonitrile to the tube to precipitate plasma proteins.[2][6]
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C.
- Carefully transfer the clear supernatant to a clean autosampler vial.
- Inject 20 μ L of the supernatant into the HPLC system for analysis.

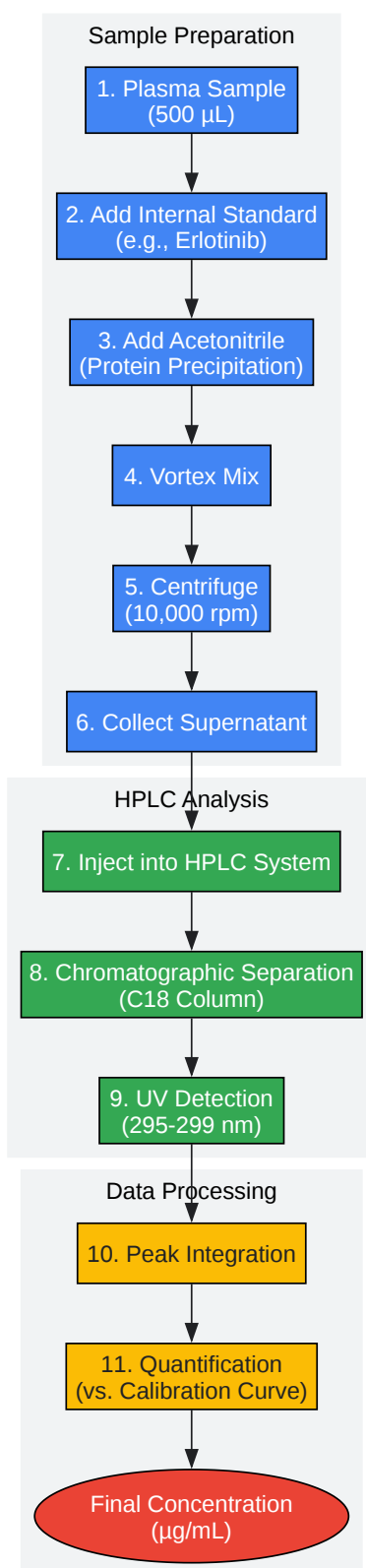
Method Validation Summary

The analytical method was validated following established guidelines from the FDA and EMA. [4][8] The key performance characteristics are summarized below.

Validation Parameter	Result
Linearity Range	0.25 - 70.00 µg/mL[2][6]
Correlation Coefficient (r ²)	> 0.999
Lower Limit of Quantification (LLOQ)	0.156 - 0.25 µg/mL[2][4]
Intra-day Precision (%RSD)	< 7.3%[3]
Inter-day Precision (%RSD)	< 10.6%[3][4]
Accuracy / Bias	87.3% - 112.7% (within ±15%)[3]
Mean Extraction Recovery	91.7%[4]
Selectivity	No significant interference from endogenous plasma components observed.[2]

Experimental Workflow Visualization

The overall workflow for the quantification of Deferasirox in plasma is illustrated in the diagram below.



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Caption: Workflow for Deferasirox analysis in plasma.

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